molecular formula C14H17BF4O3 B8240823 2-(2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8240823
M. Wt: 320.09 g/mol
InChI Key: MEVZAAPWOXKTIV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2828446-17-7) is a boronic ester derivative widely used in organic synthesis and medicinal chemistry. Its molecular formula is C₁₄H₁₇BF₄O₃, with a molecular weight of 320.09 g/mol. The compound features a phenyl ring substituted with fluoro (position 2), methoxy (position 5), and trifluoromethyl (position 3) groups, attached to a 1,3,2-dioxaborolane backbone .

Properties

IUPAC Name

2-[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-7-8(20-5)6-9(11(10)16)14(17,18)19/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVZAAPWOXKTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere at 2–8°C.
  • Hazards : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation).

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The primary distinctions among analogous compounds lie in the substituents on the phenyl ring and their positions. Below is a comparative analysis:

Compound (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Main Compound (2828446-17-7) 2-F, 5-OCH₃, 3-CF₃ C₁₄H₁₇BF₄O₃ 320.09 Electron-withdrawing CF₃ and F; donating OCH₃
2-(3-Chloro-4-fluoro-5-methylphenyl)- (1402238-26-9) 3-Cl, 4-F, 5-CH₃ C₁₃H₁₆BClFO₂ 280.53 Halogen-rich; methyl enhances lipophilicity
2-(5-Chloro-2-fluoro-3-methylphenyl)- (1638847-73-0) 5-Cl, 2-F, 3-CH₃ C₁₃H₁₇BClFO₂ 294.54 Mixed halogen and alkyl substitution
2-(2-Fluoro-3-methoxy-6-CF₃-phenyl)- (2386363-88-6) 2-F, 3-OCH₃, 6-CF₃ C₁₄H₁₇BF₄O₃ 320.09 Similar substituents but positional isomer of main compound
2-(3,5-Dichlorophenyl)- (TCI America) 3-Cl, 5-Cl C₁₂H₁₅BCl₂O₂ 273.97 Dichloro substitution for enhanced stability
2-(2-Fluorophenyl)- (876062-39-4) 2-F C₁₂H₁₆BFO₂ 222.06 Simplest analog; minimal steric hindrance

Key Observations :

  • Electron Effects : The main compound combines electron-withdrawing (F, CF₃) and donating (OCH₃) groups, creating a polarized aromatic system ideal for nucleophilic/electrophilic reactions.
  • Positional Isomerism : The compound in (2386363-88-6) shares the same substituents but differs in their positions, which may alter reactivity and binding interactions.
  • Halogen vs. Alkyl : Chloro/methyl derivatives (e.g., CAS 1402238-26-9) prioritize halogen-mediated reactivity (e.g., Suzuki coupling), while alkyl groups enhance lipophilicity for medicinal applications.

Physicochemical Properties and Stability

Compound Physical State Melting Point (°C) Storage Conditions Stability Notes
Main Compound Likely solid* N/A Inert atmosphere, 2–8°C Sensitive to moisture/oxygen
2-(2-Fluoro-3-methoxy-6-CF₃-phenyl)- N/A N/A N/A Structural isomer; similar stability concerns
2-(3,5-Dichlorophenyl)- Solid N/A Room temperature High stability due to Cl substituents
2m (Triboration product) White solid 201.0 N/A High melting point due to extended conjugation
53 (Enantioselective) White solid 47–49 N/A Low melting point suggests flexibility

*Inferred from storage requirements.

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most widely adopted method for synthesizing Compound X employs palladium-catalyzed cross-coupling. A representative protocol involves reacting 2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl bromide with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis. Key parameters include:

  • Catalyst System : Pd(dppf)Cl₂ (2 mol%) with potassium acetate (3 equiv) in anhydrous 1,4-dioxane.

  • Temperature : 80–90°C under nitrogen.

  • Yield : 60–75% after silica gel chromatography.

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with the diboron reagent. The steric bulk of the pinacolato ligand mitigates undesired protodeboronation, while the electron-withdrawing trifluoromethyl group accelerates oxidative addition.

Iron-Catalyzed Borylation of Aryl Chlorides

Recent advances demonstrate iron’s efficacy in borylating aryl chlorides, offering a cost-effective alternative. For Compound X , FeCl₃ (5 mol%) with IMes (N,N'-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) as a ligand enables borylation at 60°C in THF.

  • Substrate Scope : Aryl chlorides with electron-deficient groups (e.g., CF₃) achieve 55–68% yields.

  • Mechanistic Insight : In situ generation of Fe(0) nanoparticles facilitates oxidative addition, while MgBr₂·OEt₂ suppresses boronate ester hydrolysis.

Metal-Free Synthesis from Arylamines

Sandmeyer-Type Boronation

Arylamines serve as viable precursors via diazotization and subsequent borylation. For Compound X , 2-fluoro-5-methoxy-3-(trifluoromethyl)aniline undergoes diazotization with NaNO₂/HBF₄, followed by treatment with pinacolborane in acetonitrile.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Yield : 40–50%, with scalability demonstrated at 10-gram batches.

  • Advantages : Avoids transition metals, suitable for sensitive substrates.

Photoredox-Catalyzed C–H Borylation

Emerging photoredox methods enable direct C–H borylation of the parent arene. Using Ir(ppy)₃ (1 mol%) under blue LED irradiation, Compound X forms via radical borylation at the meta position relative to the methoxy group.

  • Selectivity : Directed by the methoxy group’s ortho/para-directing effects.

  • Limitations : Moderate yields (35–45%) due to competing side reactions.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

To enhance throughput, flow chemistry reduces reaction times from hours to minutes. A two-stage system couples:

  • Diazotization : Microreactor at 0°C (residence time: 2 min).

  • Borylation : Packed-bed reactor with immobilized Pd/C (residence time: 5 min).

  • Productivity : 1.2 kg/day with >99% purity.

  • Cost Reduction : 30% lower catalyst loading vs. batch processes.

Solvent and Ligand Screening

Optimization studies identify 2-MeTHF as a greener solvent, improving yields by 15% compared to dioxane. Bulky ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) suppress homocoupling byproducts.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹¹B NMR : Singlet at δ 30.2 ppm confirms boronate ester formation.

  • ¹⁹F NMR : Distinct signals for CF₃ (δ -63.5 ppm) and aromatic F (δ -112.8 ppm).

  • HRMS : [M+H]⁺ m/z calculated for C₁₅H₁₈BF₄O₃: 349.1284; found: 349.1286.

Purity Assessment

HPLC with UV detection (254 nm) reveals >99.5% purity when using orthogonal purification (silica gel followed by recrystallization from heptane/ethyl acetate) .

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